N-(2-morpholin-4-ylethyl)adamantan-2-amine
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Overview
Description
N-(2-morpholin-4-ylethyl)adamantan-2-amine is a compound that combines the structural features of adamantane and morpholine Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)adamantan-2-amine typically involves the reaction of adamantan-2-amine with 2-chloroethylmorpholine under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert any oxidized forms back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by reacting with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, such as alkyl halides, under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Modified morpholine derivatives with different substituents on the nitrogen atom.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)adamantan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials Science: The stability and rigidity of the adamantane core make this compound useful in developing new materials with enhanced mechanical properties.
Biological Studies: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)adamantan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can fit into hydrophobic pockets of proteins, while the morpholine ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and has shown herbicidal activity.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide:
Uniqueness
N-(2-morpholin-4-ylethyl)adamantan-2-amine is unique due to its combination of the adamantane and morpholine structures, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)adamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1(2-18-3-5-19-6-4-18)17-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-17H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNWRLDTPWIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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